o-CRESOL, 4-CHLORO-6-ETHYL-
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Overview
Description
o-CRESOL, 4-CHLORO-6-ETHYL-: is an organic compound that belongs to the family of cresols, which are methylphenols. This compound is a derivative of o-cresol, where the hydrogen atoms at positions 4 and 6 are substituted with chlorine and ethyl groups, respectively. Cresols are known for their antiseptic properties and are used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-CRESOL, 4-CHLORO-6-ETHYL- typically involves the chlorination and alkylation of o-cresol. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and alkylating agents like ethyl bromide or ethyl chloride. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of o-CRESOL, 4-CHLORO-6-ETHYL- involves large-scale chlorination and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: o-CRESOL, 4-CHLORO-6-ETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Chemistry: o-CRESOL, 4-CHLORO-6-ETHYL- is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of chlorinated phenols on cellular processes and enzyme activities. It serves as a model compound for understanding the toxicity and biodegradation of chlorinated aromatic compounds.
Medicine: While not directly used as a drug, o-CRESOL, 4-CHLORO-6-ETHYL- is important in the development of antiseptics and disinfectants. Its derivatives are explored for potential therapeutic applications.
Industry: Industrially, this compound is used in the production of resins, plastics, and rubber additives. It is also employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of o-CRESOL, 4-CHLORO-6-ETHYL- involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activities, leading to cellular damage and death. Its chlorinated and ethylated structure enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
o-CRESOL (2-Methylphenol): A simpler derivative of phenol with a methyl group at the ortho position.
m-CRESOL (3-Methylphenol): An isomer of o-cresol with the methyl group at the meta position.
p-CRESOL (4-Methylphenol): An isomer of o-cresol with the methyl group at the para position.
Uniqueness: o-CRESOL, 4-CHLORO-6-ETHYL- is unique due to the presence of both chlorine and ethyl substituents, which impart distinct chemical and physical properties. These substituents enhance its reactivity and make it suitable for specific industrial and research applications that other cresol isomers may not be able to fulfill.
Properties
CAS No. |
53346-75-1 |
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Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-methylphenol |
InChI |
InChI=1S/C9H11ClO/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3 |
InChI Key |
UAZSNTRHVDOYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)C)O |
Origin of Product |
United States |
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